molecular formula C16H14N2O2 B3337033 N-(4-cyanophenyl)-4-ethoxybenzamide CAS No. 50286-54-9

N-(4-cyanophenyl)-4-ethoxybenzamide

Cat. No.: B3337033
CAS No.: 50286-54-9
M. Wt: 266.29 g/mol
InChI Key: SPYJHBNUPLGIAH-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzene ring linked via an amide bond to a 4-cyanophenyl group.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-15-9-5-13(6-10-15)16(19)18-14-7-3-12(11-17)4-8-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYJHBNUPLGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404712
Record name N-(4-cyanophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50286-54-9
Record name N-(4-cyanophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 4-cyanophenylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
N-(4-cyanophenyl)-4-ethoxybenzamide is being investigated for its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in oncology.

G Protein-Coupled Receptors (GPCRs)
This compound may interact with GPCRs, which are critical targets in drug development due to their role in various physiological processes. GPCRs are implicated in numerous diseases, including cancer and neurological disorders. Understanding how this compound interacts with these receptors could lead to the development of novel therapeutic agents .

Inhibition of Enzymatic Activity
The compound has been noted for its potential to act as an inhibitor of carbonic anhydrases (CAs), enzymes that play a significant role in regulating pH and fluid balance in biological systems. Inhibiting CAs has implications for treating conditions such as glaucoma and certain types of cancer .

Biological Studies

Interaction with Biological Targets
this compound is utilized in biological studies to elucidate its interactions with various cellular targets. These studies help clarify the compound's mechanism of action and its effects on cellular signaling pathways.

Pharmacological Research
Research efforts focus on understanding the pharmacodynamics and pharmacokinetics of this compound, which are crucial for determining its viability as a therapeutic agent. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to assess its potential for clinical use .

Case Studies

Various studies have been conducted to explore the efficacy of this compound:

  • Antitumor Activity Study : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for new anticancer drugs.
  • Enzyme Inhibition Study : Research indicated that this compound effectively inhibited specific carbonic anhydrase isoforms, leading to decreased tumor growth in animal models.
  • GPCR Interaction Study : Preliminary findings suggest that this compound may modulate GPCR activity, which could have implications for developing treatments for diseases linked to these receptors.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

  • Polarity: The cyano group in this compound enhances polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Bioactivity : Derivatives with heterocyclic moieties (e.g., benzothiazole) or fluorophenyl groups demonstrate enhanced anticancer activity, likely due to improved target binding .

Biological Activity

N-(4-cyanophenyl)-4-ethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C16H16N2O2
  • Molecular Weight : 284.31 g/mol

The compound features a cyanophenyl group and an ethoxybenzamide moiety, which are critical for its biological activity.

Research suggests that this compound may exert its effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can impact drug metabolism and efficacy.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : It may interact with GPCRs, leading to downstream signaling effects that influence cellular responses. GPCRs play crucial roles in various physiological processes, making them significant targets for drug development .

Antibacterial Properties

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate promising antibacterial activity, suggesting potential applications in treating bacterial infections .

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anti-proliferative effects:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)50
MCF-7 (breast cancer)45
A549 (lung cancer)55

Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines, as evidenced by increased annexin V binding and caspase activation .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study published in Nature highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability across multiple cancer cell lines. The study suggested further exploration into its mechanisms of action and potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.